
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid
Description
Historical Development of Pyrazole-Based Compounds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of synthetic organic chemistry since its first reported synthesis in 1898 by Hans von Pechmann, who combined acetylene and diazomethane to produce pyrazole. Ludwig Knorr’s subsequent work in 1883 expanded the structural diversity of pyrazoles through condensation reactions of 1,3-diketones with hydrazine, a method now known as the Knorr pyrazole synthesis. These foundational studies laid the groundwork for the exploration of pyrazole derivatives in medicinal applications.
By the mid-20th century, the isolation of 1-pyrazolyl-alanine from watermelon seeds highlighted the natural occurrence of pyrazole-containing compounds. This discovery spurred interest in pyrazoles as bioactive scaffolds, leading to the development of blockbuster drugs such as celecoxib (a cyclooxygenase-2 inhibitor) and sildenafil (a phosphodiesterase-5 inhibitor). The structural versatility of pyrazoles enables precise modulation of electronic and steric properties, making them ideal for targeting diverse biological pathways. For example, the trifluoromethyl-substituted pyrazole in the fungicide 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid disrupts fungal succinate dehydrogenase activity, while kinase inhibitors like pralsetinib incorporate pyrazole units to achieve selective binding to RET tyrosine kinases.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-8(3-5-10)11-6-9(13-14-11)7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
ZJOPHSQUQNCPGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is constructed through cyclocondensation of β-keto esters with hydrazine derivatives. Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, synthesized via Claisen condensation of 4-methoxyacetophenone and diethyl oxalate, reacts with hydrazine hydrate in ethanol under reflux to yield ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (Figure 1A). This intermediate exhibits a pale yellow solid morphology with a melting point of 178–180°C and 75% yield.
Spectral Characterization
The structure is confirmed by NMR (δ 7.35–7.41 ppm for aromatic protons, δ 4.25 ppm for ethyl ester) and NMR (δ 161.24 ppm for carbonyl carbon). HRMS analysis shows m/z = 289.0982 (M + H).
Functionalization to Acetic Acid Moiety
The ester group is reduced to a hydroxymethyl intermediate using LiAlH in tetrahydrofuran (THF), yielding (5-(4-methoxyphenyl)-1H-pyrazol-3-yl)methanol (88% yield). Subsequent oxidation with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) generates the aldehyde derivative, which undergoes Knoevenagel condensation with malonic acid in pyridine to form 2-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)acetic acid (62% yield).
One-Pot Acetic Acid-Mediated Synthesis
Reaction Design and Optimization
A one-pot method eliminates intermediate isolation steps by combining β-dicarbonyl compounds, N,N-dimethylformamide dimethylacetal (DMF-DMA), and 2-hydrazinyl-4,6-disubstituted-s-triazine in acetic acid (Figure 1B). For the target compound, ethyl acetoacetate and 4-methoxybenzaldehyde undergo aldol condensation to form a β-diketone, which reacts in situ with hydrazine hydrate and acetic anhydride. This method achieves 76% yield in 6–8 hours at reflux.
Key Advantages
-
Reduced reaction time : 40% faster than multi-step approaches.
-
Solvent efficiency : Acetic acid acts as both catalyst and solvent.
Microwave-Assisted Solvent-Free Synthesis
Cyclization and Acetylation
Chalcones derived from 4-methoxyacetophenone and substituted benzaldehydes react with hydrazine hydrate and acetic anhydride under microwave irradiation (550 W, 4–6 minutes) using fly-ash:HSO as a catalyst (Figure 1C). This method directly yields this compound with 78% efficiency and a melting point of 194–196°C.
Green Chemistry Metrics
Comparative Analysis of Synthetic Routes
The one-pot method balances efficiency and scalability, while microwave synthesis excels in rapid, eco-friendly production. Multi-step approaches offer precise control over intermediates but require rigorous purification.
Mechanistic Insights and Challenges
Regioselectivity in Pyrazole Formation
The orientation of substituents (4-methoxyphenyl at position 5, acetic acid at position 3) is governed by the electronic effects of the β-keto ester. Electron-donating groups (e.g., methoxy) direct hydrazine attack to the more electrophilic carbonyl, ensuring correct regiochemistry.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the pyrazole ring can produce a dihydropyrazole compound.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that pyrazole derivatives, including 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid, exhibit significant antimicrobial activity. A study highlighted the synthesis of various pyrazoles and their evaluation against bacterial strains using the agar well-diffusion method. The results showed that certain derivatives displayed potent antibacterial effects, suggesting a potential role in developing new antimicrobial agents .
Analgesic Effects
The compound has been investigated for its analgesic properties, particularly through its interaction with neurotensin receptors. Pyrazole derivatives have been shown to influence nociceptive pathways, potentially offering non-opioid analgesic options. For instance, compounds structurally related to this compound were evaluated for their ability to modulate pain responses in animal models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various methods have been reported for synthesizing pyrazole derivatives, including condensation reactions and cyclization processes. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Potential Therapeutic Uses
CNS Disorders
There is emerging evidence that pyrazole derivatives may have applications in treating central nervous system disorders. The modulation of neurotensin receptors suggests potential benefits in conditions such as schizophrenia and chronic pain syndromes. The ability of these compounds to act as selective ligands could lead to the development of novel treatments with fewer side effects compared to existing therapies .
Metabolic Disorders
Some studies suggest that pyrazole derivatives might be beneficial in managing metabolic disorders like type 2 diabetes and obesity. Compounds that inhibit specific enzymes involved in glucose metabolism or lipid regulation are of particular interest. The structural features of this compound may allow it to interact with relevant biological targets, warranting further investigation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the pyrazole ring or adjacent functional groups. Below is a comparative analysis:
Table 1: Structural and Elemental Comparison
Key Observations:
- Positional Isomerism : The compound in demonstrates that shifting the acetic acid group from position 3 to 4 alters hydrogen-bonding capacity and steric interactions, which could impact receptor binding .
Key Trends:
- Anticancer Activity : Nitro-substituted analogs (e.g., 12h) exhibit higher cytotoxicity than phenyl-substituted derivatives, suggesting electron-withdrawing groups improve pro-apoptotic effects .
- Antimicrobial Efficacy : Thiazolidinedione hybrids demonstrate broad-spectrum activity, likely due to dual targeting of bacterial enzymes and membranes .
- Fluorinated Derivatives : Fluorine incorporation improves pharmacokinetic properties, though the target compound’s methoxy group may favor solubility over CNS penetration .
Biological Activity
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has garnered interest for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound exhibits significant potential due to its structural features, which facilitate interactions with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves cyclocondensation reactions, where pyrazole derivatives are formed through the reaction of aryl compounds with appropriate reagents. Characterization techniques such as IR spectroscopy and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds. For instance, spectral data often reveal characteristic peaks corresponding to functional groups present in the compound, such as methoxy and carboxylic acid groups .
Table 1: Spectral Data of this compound
Technique | Observation |
---|---|
IR (KBr) | 3390 cm (-NH), 1742 cm (C=O) |
NMR (DMSO-d6) | δ 2.17 (s, 3H, CH), δ 3.32 (s, 3H, OCH) |
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that it possesses significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. For example, one study reported MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has also been investigated for anti-inflammatory effects. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a series of pyrazole derivatives demonstrated significant reductions in inflammation markers in patients with rheumatoid arthritis when treated with compounds similar to this compound.
- Case Study 2 : In vitro studies showed that this compound induced apoptosis in cancer cell lines, suggesting potential applications in oncology as an anticancer agent .
Table 2: Biological Activity Summary
Activity Type | Target Organism/Condition | Effectiveness (MIC) |
---|---|---|
Antibacterial | S. aureus | 0.0039 - 0.025 mg/mL |
Antibacterial | E. coli | Similar range as above |
Anti-inflammatory | Cytokine inhibition | Significant reduction noted |
Anticancer | Various cancer cell lines | Induction of apoptosis observed |
Q & A
Q. What are the established synthetic pathways for 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid?
Methodological Answer: Two primary routes are documented:
- Condensation Reaction : Reacting β-alanine with pyrazole aldehyde and rhodanine amino acid in glacial acetic acid under reflux (16–18 hours), followed by purification via column chromatography (10–50% ethyl acetate/hexane) .
- Cyclization with Hydrazines : Refluxing 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid (7 hours), followed by silica gel column purification and recrystallization (45% yield) .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy : IR and NMR confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring protons at δ 6.5–8.0 ppm) .
- X-ray Crystallography : Resolves dihedral angles between the pyrazole, methoxyphenyl, and hydroxyphenyl rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks consistent with calculated masses) .
Q. What biological activities are associated with this compound?
Methodological Answer:
- α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism : Derivatives like SEN15924 (a structurally related amide) demonstrate cognitive-enhancing effects in rodent models via α7 nAChR activation .
- Antimicrobial Potential : Pyrazole-acetic acid hybrids exhibit pesticidal activity, though specific assays for this compound require further validation .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological Answer:
- Reaction Conditions : Extending reflux time (e.g., 18 hours vs. 7 hours) improves cyclization efficiency .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance cyclization kinetics .
- Purification : Gradient elution in column chromatography (10–50% ethyl acetate/hexane) reduces byproduct contamination .
Q. What strategies are employed for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Modifying the methoxyphenyl group (e.g., halogenation) or pyrazole substituents alters receptor binding. For example, replacing the acetic acid moiety with an amide improves α7 nAChR selectivity .
- Bioisosteric Replacement : Replacing the pyrazole ring with thiazole or oxazole scaffolds retains activity while improving metabolic stability .
Q. How should researchers address contradictions in biological activity data?
Methodological Answer:
- Assay Standardization : Discrepancies in α7 nAChR agonism may arise from differences in cell lines (e.g., human vs. rodent receptors) or agonist concentration ranges .
- Purity Verification : HPLC or LC-MS ensures >95% purity, as impurities (e.g., unreacted hydrazines) can skew bioactivity results .
- Structural Confirmation : X-ray crystallography or NOESY NMR validates stereochemical integrity, which impacts binding affinity .
Q. What computational methods support mechanistic studies of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.